Tert-butyl 2-sulfanylacetate
Overview
Description
Tert-butyl 2-sulfanylacetate, also known as tert-butyl 2-mercaptoacetate, is an organosulfur compound with the molecular formula C6H12O2S. It is characterized by the presence of a tert-butyl ester group and a sulfanyl (mercapto) group attached to an acetate backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-sulfanylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with thioglycolic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonates. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed:
Oxidation: Disulfides, sulfonates.
Reduction: Alcohols.
Substitution: Alkylated derivatives
Scientific Research Applications
Tert-butyl 2-sulfanylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Industry: this compound is used in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of tert-butyl 2-sulfanylacetate involves its ability to undergo thiol-disulfide exchange reactions. The sulfanyl group can interact with disulfide bonds in proteins, leading to the formation of mixed disulfides. This property makes it useful in studying redox biology and enzyme mechanisms .
Comparison with Similar Compounds
Methyl 2-sulfanylacetate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-sulfanylacetate: Similar structure but with an ethyl ester group.
Isopropyl 2-sulfanylacetate: Similar structure but with an isopropyl ester group
Uniqueness: Tert-butyl 2-sulfanylacetate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric effects play a crucial role .
Biological Activity
Tert-butyl 2-sulfanylacetate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a sulfanylacetate moiety. The presence of the sulfanyl group allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The sulfanyl group can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects on cellular pathways.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in lipid metabolism. For instance, it has been studied for its potential to inhibit alpha/beta-hydrolase domain-containing proteins (ABHDs), which play critical roles in various biological processes including lipid signaling and metabolism .
2. Prodrug Potential
The compound is also investigated as a prodrug, which means it can be metabolized into an active drug form within the body. This property is particularly valuable in drug design as it can enhance bioavailability and reduce side effects associated with active compounds.
Toxicity Profile
The toxicity of this compound has been assessed in various studies. For example, related compounds such as ammonium mercaptoacetate have shown significant toxicity at high doses, with LD50 values ranging from 35 to 200 mg/kg in animal models . While specific toxicity data for this compound is limited, caution is advised due to the observed effects in similar thiol-containing compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study highlighted the selective inhibition of ABHDs by related sulfanyl compounds, suggesting potential applications in treating metabolic disorders .
- Prodrug Studies : Research into the metabolic pathways of sulfanylacetates indicated that these compounds could be designed to release therapeutic agents selectively, enhancing their efficacy while minimizing systemic exposure.
- Toxicology Assessments : Toxicological evaluations have shown that exposure to sulfanyl compounds can lead to skin irritation and other adverse effects; thus, safety assessments are crucial for any therapeutic application .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tert-butyl + sulfanyl group | Enzyme inhibition; prodrug potential |
Ammonium mercaptoacetate | Similar sulfanyl structure | High toxicity; LD50 = 35-200 mg/kg |
Sodium thioglycolate | Thiol-containing | Skin irritation; moderate toxicity |
Properties
IUPAC Name |
tert-butyl 2-sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMCNGUIIEJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347658 | |
Record name | 2-Methyl-2-propanyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-99-0 | |
Record name | 2-Methyl-2-propanyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-sulfanylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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